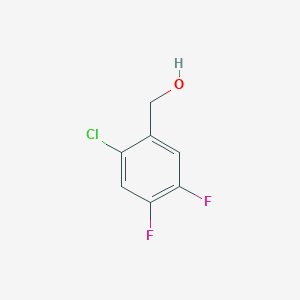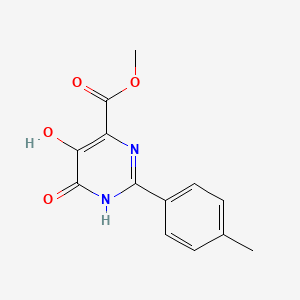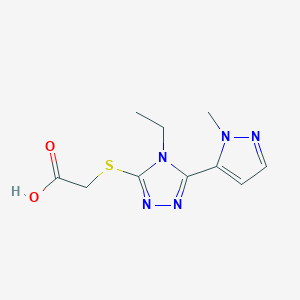
(3-Cyano-4-isobutoxyphenyl)boronic acid
Overview
Description
“(3-Cyano-4-isobutoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H14BNO3 . It has an average mass of 219.045 Da and a monoisotopic mass of 219.106674 Da . It is used as an intermediate in the synthesis of various compounds .
Molecular Structure Analysis
The InChI code for “(3-Cyano-4-isobutoxyphenyl)boronic acid” is 1S/C11H14BNO3/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
“(3-Cyano-4-isobutoxyphenyl)boronic acid” can participate in Suzuki-Miyaura cross-coupling reactions . In one example, it was used as a reactant in the synthesis of 3-cyano aryl/heteroaryl derivatives .Scientific Research Applications
Boronic Acid in Chemistry and Medicine
Boronic acid, including derivatives like (3-Cyano-4-isobutoxyphenyl)boronic acid, plays a versatile role in organic chemistry, including applications in organic reactions, molecular recognition, and assembly. In medicine, it has become significant in catalysis, particularly in enantioselective reactions. For example, the aza-Michael addition of hydroxamic acid to quinone imine ketals can be catalyzed by chiral boronic acids in a highly enantioselective manner, leading to the formation of functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Boronic Acids in Sensing Applications
Boronic acids are increasingly utilized in various sensing applications. They interact with diols and strong Lewis bases, such as fluoride or cyanide anions, making them useful in both homogeneous assays and heterogeneous detection. Their key interaction with diols also extends their utility to biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Fluorescent Chemosensors
The ability of boronic acid to form cyclic structures with diols is exploited in the development of fluorescent sensors. These sensors can probe carbohydrates and bioactive substances, making them important in disease prevention, diagnosis, and treatment. The fluorescence properties of boronic acid sensors vary, including changes in intensity, excitation, emission wavelengths, and quantum yields (Huang et al., 2012).
Boronic Acid in Polymer Science
Boronic acid-containing polymers have found extensive use in biomedical applications, such as the treatment of HIV, obesity, diabetes, and cancer. These polymers are valuable due to their unique reactivity, solubility, and responsive nature, and they offer potential for further employment in other biomedical applications (Cambre & Sumerlin, 2011).
Boronic Acid Catalysis
Boronic acids are not only useful as reagents but also as catalysts in organic reactions. They can activate hydroxy functional groups, leading to the formation of useful products under mild conditions. This catalytic activation facilitates various organic reactions, such as amide formation, cycloadditions, and Friedel-Crafts-type reactions, highlighting the versatility of boronic acids in chemical synthesis (Hall, 2019).
Applications in Organic Synthesis
Boronic acids are instrumental in the synthesis of certain organic compounds. For instance, they are used in the rhodium or palladium-catalyzed addition of boronic acids to phthalaldehydonitrile, followed by lactonization, to synthesize 3-substituted phthalides. This process shows the utility of boronic acids in creating complex organic structures (Lv et al., 2011).
Molecular Recognition in MALDI MS
Boronic acids can be synthesized as analogues to typical matrices used in Mass Spectrometry, such as α-cyano-4-hydroxycinnamic acid. These reactive matrices with boronic acid have molecular recognition properties, enabling the detection of specific compounds that usual matrices cannot afford, such as vic-diols and α-hydroxyacids (Monopoli et al., 2014).
Safety and Hazards
Future Directions
Boronic acids, including “(3-Cyano-4-isobutoxyphenyl)boronic acid”, have potential for diverse applications in research. They are increasingly utilized in areas such as sensing applications, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research will likely continue to explore these and other potential applications of boronic acids.
properties
IUPAC Name |
[3-cyano-4-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLYHURWZGCNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(C)C)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-4-isobutoxyphenyl)boronic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

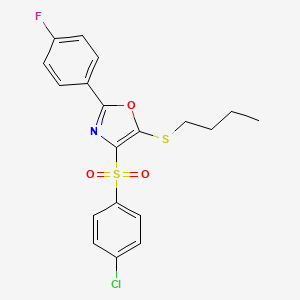
![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)
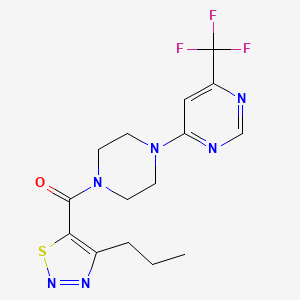


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)

